![molecular formula C6H4F2N2O3 B1434868 4-Difluoromethoxy-3-nitropyridine CAS No. 1214360-74-3](/img/structure/B1434868.png)
4-Difluoromethoxy-3-nitropyridine
Overview
Description
“4-Difluoromethoxy-3-nitropyridine” is a chemical compound that belongs to the family of organic molecules known as pyridines. It has a molecular weight of 190.11 .
Synthesis Analysis
A convenient synthetic method has been developed for the synthesis of roflumilast from 4-difluoromethoxy-3-hydroxybenzaldehyde and bromomethyl cyclopropane via O-alkylation, oxidation, and N-acylation .Molecular Structure Analysis
The IUPAC name for this compound is 4-(difluoromethoxy)-3-nitropyridine . The InChI code is 1S/C6H4F2N2O3/c7-6(8)13-5-1-2-9-3-4(5)10(11)12/h1-3,6H .Chemical Reactions Analysis
The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Physical And Chemical Properties Analysis
The compound has a molecular weight of 190.11 . It is part of the pyridines family.Scientific Research Applications
Pharmaceutical Research
4-(Difluoromethoxy)-3-nitropyridine: is a compound of interest in pharmaceutical research due to its potential as a building block for drug development. Its structural motif is found in various pharmacologically active molecules, which suggests its utility in synthesizing new therapeutic agents. For instance, difluoromethoxy-substituted compounds have been investigated for their efficacy as antibacterial products and anesthetics .
Agricultural Chemistry
In the agricultural sector, this compound’s derivatives are explored for their use in pesticides and herbicides. The difluoromethoxy group is a common feature in molecules like Flucythrinate and Pyraflufen, which are used to protect crops from pests and weeds .
Material Science
The electronegative fluorine atoms and the potential for aromatic stacking interactions make this compound a candidate for developing nematic liquid crystals. These crystals are essential components in the construction of liquid crystal displays, which are ubiquitous in modern technological devices .
Safety and Hazards
Mechanism of Action
Pharmacokinetics (ADME)
- The compound’s absorption characteristics are not well-documented. Its volume of distribution and protein binding remain unspecified . Details about metabolic pathways are lacking. Information on excretion routes is not available.
4-(difluoromethoxy)-3-nitropyridine . Its potential therapeutic applications and safety profile warrant exploration. 🌟 .
properties
IUPAC Name |
4-(difluoromethoxy)-3-nitropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2N2O3/c7-6(8)13-5-1-2-9-3-4(5)10(11)12/h1-3,6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEVJSTPDIPGFNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1OC(F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Difluoromethoxy-3-nitropyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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